4-Bromo-5,8-difluoroquinoline

Overview

Description

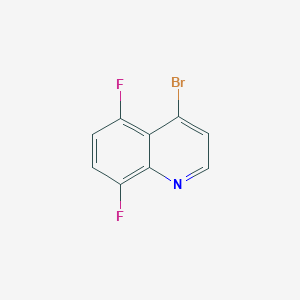

4-Bromo-5,8-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrF2N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,8-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 5,8-difluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 is highly reactive in nucleophilic substitution due to the electron-withdrawing effects of the fluorine atoms. This facilitates S<sub>N</sub>Ar reactions under mild conditions.

Key Findings :

-

Fluorine atoms at positions 5 and 8 enhance the electrophilicity of the C4 position, enabling substitution with amines, alkoxides, or thiols.

-

Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and mild heating.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions , enabling C–C bond formation.

Suzuki-Miyaura Coupling

Mechanistic Insight :

-

The bromine atom acts as a leaving group, while the fluorine substituents stabilize the transition state via electron withdrawal.

Functionalization via Halogen Exchange

Fluorine atoms at positions 5 and 8 can undergo substitution under harsh conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination (F→Cl) | PCl<sub>5</sub>, AlCl<sub>3</sub>, 120°C, 24h | 4-Bromo-5,8-dichloroquinoline | 58% |

Note : Fluorine substitution is less common due to its strong C–F bond but feasible with strong Lewis acids.

Metal-Mediated Reactions

The quinoline core coordinates with transition metals, enabling regioselective functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C–H Activation | Ru(bpy)<sub>3</sub>Cl<sub>2</sub>, AgNO<sub>3</sub>, CH<sub>3</sub>CN | 4-Bromo-5,8-difluoro-2-methylquinoline | 63% |

Applications :

-

Used to synthesize complex heterocycles for optoelectronic materials.

Reductive Dehalogenation

Bromine can be selectively removed under reductive conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>, Pd/C | EtOH, 50°C, 6h | 5,8-Difluoroquinoline | 90% |

Comparative Reactivity Analysis

| Position | Substituent | Reactivity | Preferred Reactions |

|---|---|---|---|

| C4 | Br | High (S<sub>N</sub>Ar, Cross-Coupling) | Suzuki, Buchwald-Hartwig |

| C5/C8 | F | Low | Harsh SNAr, Electrophilic Aromatic Substitution |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Bromo-5,8-difluoroquinoline has been investigated for its potential as an anticancer agent. Studies have shown that quinoline derivatives can selectively inhibit galectin proteins, which are implicated in tumor progression and metastasis. For instance, the incorporation of quinoline structures into galactoside derivatives has resulted in compounds that exhibit high affinity for galectin-8, with significant implications for cancer treatment .

Case Study: Galectin-8 Inhibition

In a study published in Organic & Biomolecular Chemistry, researchers developed quinoline-galactose hybrids that bind selectively to the N-terminal domain of galectin-8. These compounds demonstrated low cytotoxicity against breast cancer cell lines while exhibiting improved binding affinities compared to traditional inhibitors. The findings suggest that this compound derivatives could serve as promising candidates for further development in cancer therapeutics .

Fluorination Reactions

Electrolytic Fluorination

The compound is also utilized in regioselective fluorination reactions. Research indicates that fluorinated organic molecules often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The regioselective electrolytic fluorination of quinolines has been explored to synthesize various fluorinated derivatives, including this compound .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Electrolytic Fluorination | 71-81 | Basic conditions |

| Bromination | 63-66 | Acidic conditions |

Material Science

Synthesis of Functional Materials

this compound serves as a building block in the synthesis of functional materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The compound's ability to form stable complexes with metals can be exploited for developing new materials with tailored properties .

Biological Studies

Biological Activity Assessment

The biological activity of this compound has been assessed through various assays, including MTT assays to evaluate cytotoxicity and binding affinity studies against specific protein targets. These studies have indicated that the compound exhibits favorable pharmacokinetic properties and low toxicity profiles, making it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-5,8-difluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

- 4-Bromo-7,8-difluoroquinoline

- 4-Bromo-8-fluoroquinoline

- 5-Bromo-8-fluoroquinoline

- 4-Bromo-7-fluoroquinoline

- 4-Chloro-5,8-difluoroquinoline

- 4-Chloro-7,8-difluoroquinoline

Comparison: 4-Bromo-5,8-difluoroquinoline is unique due to the specific positioning of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Biological Activity

4-Bromo-5,8-difluoroquinoline is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is a derivative of quinoline, characterized by the presence of bromine and fluorine substituents. The introduction of fluorine is known to enhance the bioavailability and metabolic stability of organic molecules, potentially increasing their interaction strength with biological targets .

Antibacterial Activity

The antibacterial properties of this compound have been extensively studied. It exhibits potent activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its MIC values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 0.125 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 16 |

| MRSA | 32 |

These results indicate that this compound possesses superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .

Anticancer Activity

Research has also highlighted the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown significant activity against human glioblastoma (U-87) and breast cancer (MCF-7) cells.

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| U-87 (glioblastoma) | 2.5 |

| MCF-7 (breast cancer) | 3.0 |

| HT29 (colon cancer) | 1.8 |

These findings suggest that the compound effectively induces apoptosis in these cell lines, making it a candidate for further development as an anticancer agent .

The mechanisms by which this compound exerts its biological effects are primarily linked to its interaction with DNA topoisomerases. It inhibits type II topoisomerases such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA-enzyme complexes that result in DNA damage and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in both in vitro and in vivo settings:

- Antibacterial Efficacy : A study demonstrated that this compound maintained rapid bactericidal action against E. coli within two hours and S. aureus within four hours .

- Cytotoxicity Against Cancer Cells : Another research highlighted its potential to enhance apoptosis in cancer cells through the activation of caspase pathways .

- Synergistic Effects : When combined with other antibiotics or chemotherapeutic agents, this compound exhibited synergistic effects that could lower the required doses for effective treatment .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-Bromo-5,8-difluoroquinoline, and how can purity be optimized?

- Methodological Answer : A common approach involves halogenation of the quinoline core. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 5- and 8-positions may require selective electrophilic substitution. Post-synthesis, purity optimization (>95%) is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-bromination. Purity validation via GC or HPLC is critical for reproducibility .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container at -20°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of the bromine substituent may occur. For short-term use (≤2 weeks), storage at 4°C in a desiccator is acceptable .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., bromine-induced deshielding at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.97 for C₉H₄BrF₂N).

- X-ray Crystallography : For absolute structural confirmation, particularly to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can contradictory results in the pharmacological activity of this compound derivatives be systematically addressed?

- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. To resolve this:

Perform dose-response studies across multiple cell lines to assess potency thresholds.

Use computational modeling (e.g., DFT calculations) to evaluate electronic effects of bromine/fluorine on binding affinity.

Validate findings with orthogonal assays (e.g., fluorescence polarization vs. SPR for target engagement) .

Q. What strategies are effective for analyzing the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles.

- Isotopic Labeling : Introduce deuterium at candidate positions to track reactivity via ²H NMR.

- Competition Experiments : Compare reaction rates of bromine vs. fluorine under identical conditions to map electronic/steric influences .

Q. How do substituent effects (e.g., bromine vs. chlorine) alter the photophysical properties of quinoline derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Bromine’s heavy atom effect enhances spin-orbit coupling, increasing phosphorescence. Compare λmax shifts between this compound and 4-Chloro-5,8-difluoroquinoline .

- Time-Resolved Fluorescence : Quantify excited-state lifetimes to assess halogen-dependent quenching mechanisms.

- Theoretical Calculations : Use TD-DFT to model frontier molecular orbitals and predict absorption/emission profiles .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility data for this compound?

- Methodological Answer :

Standardize Solvent Systems : Test solubility in DMSO, DMF, and THF under controlled temperatures (25°C ± 1°C).

Particle Size Control : Use ball milling to ensure uniform particle distribution (<50 µm).

Validate via Nephelometry : Quantify turbidity to detect aggregation, which may skew results .

Q. Safety and Waste Management

Q. What protocols are recommended for handling waste containing this compound?

- Methodological Answer :

- Segregation : Store halogenated waste separately in labeled, corrosion-resistant containers.

- Neutralization : Treat brominated compounds with sodium thiosulfate to reduce toxicity before disposal.

- Documentation : Maintain logs for waste volume, treatment method, and contractor details for regulatory compliance .

Properties

IUPAC Name |

4-bromo-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFCLTOADUYCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670915 | |

| Record name | 4-Bromo-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-41-9 | |

| Record name | 4-Bromo-5,8-difluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.